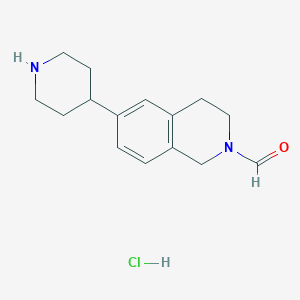

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a piperidinyl group, a common feature in many pharmaceuticals, and an aldehyde functional group, which can be involved in various chemical reactions. The hydrochloride indicates that it is a salt form, often used to improve the solubility of pharmaceutical compounds.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves the Vilsmeier-Haack formylation of N-arylacetamides to produce chloroquinoline carbaldehyde derivatives, which serve as key intermediates . These intermediates can then undergo further reactions, such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, and Grignard reactions, to yield the desired quinoline derivatives . Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied to synthesize the compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been studied using various techniques, including X-ray crystallography and density functional theory (DFT) . These studies provide insights into the geometry, electronic structure, and intermolecular interactions of the molecules. For instance, X-ray crystallography can reveal the arrangement of molecules in the crystal lattice and the types of interactions, such as hydrogen bonding and π-π stacking, that stabilize the structure .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions due to the presence of reactive functional groups. The aldehyde group, in particular, can undergo nucleophilic addition reactions, forming imines or oximes, and can also be involved in condensation reactions . The piperidinyl group can be modified through reactions such as N-alkylation or N-acylation, which can alter the compound's pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, including their solubility, melting point, and stability, are influenced by their molecular structure and the presence of functional groups. The hydrochloride salt form is often used to enhance the solubility in water, which is crucial for biological applications . Theoretical calculations, such as DFT, can predict properties like the first order hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which are important for understanding the behavior of the compound under different conditions .

Applications De Recherche Scientifique

Antimalarial Efficacy of Piperaquine-Based Combination Therapies

Piperaquine, a bisquinoline compound, has been highlighted for its role in antimalarial combination therapies. Its combination with dihydroartemisinin (DHA-PQP) has shown high efficacy and safety in treating Plasmodium falciparum and Plasmodium vivax malaria, with cure rates consistently above 95% (Gargano, Cenci, & Bassat, 2011).

Applications of Redox Mediators in Organic Pollutant Degradation

Research on redox mediators in conjunction with oxidoreductive enzymes for the treatment of industrial wastewater pollutants has shown significant potential. The enzymatic treatment enhanced by redox mediators can lead to efficient degradation of recalcitrant compounds, indicating a promising application for environmental remediation (Husain & Husain, 2007).

Donepezil: Clinical Review and Emerging Indications

Donepezil, a piperidine derivative, acts as a central acetylcholinesterase inhibitor for treating Alzheimer's disease. Its pharmacokinetic properties, including oral absorption and long elimination half-life, support its therapeutic efficacy and highlight the significance of piperidine scaffolds in developing CNS-active drugs (Román & Rogers, 2004).

Essential Oils from Piper Species: Biological Activities

Piper species, known for their essential oils, exhibit antimicrobial, antiprotozoal, acetylcholinesterase inhibitory, antinociceptive, anti-inflammatory, and cytotoxic activities. These properties underscore the therapeutic potential of compounds derived from Piper species against various diseases (da Silva et al., 2017).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including those with structures related to "6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride," have shown a wide range of biological potentials. These include activities against various diseases such as fungal infections, Parkinson's disease, tuberculosis, tumors, glaucoma, Alzheimer’s disease, viral and bacterial infections, diabetes, and malaria. This highlights the versatility of isoquinoline derivatives in therapeutic applications (Danao et al., 2021).

Propriétés

IUPAC Name |

6-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O.ClH/c18-11-17-8-5-14-9-13(1-2-15(14)10-17)12-3-6-16-7-4-12;/h1-2,9,11-12,16H,3-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYUDMQSQDNVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(CN(CC3)C=O)C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide](/img/structure/B2550575.png)

![4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid](/img/structure/B2550576.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2550579.png)

![Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550582.png)

![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2550593.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2550594.png)

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)